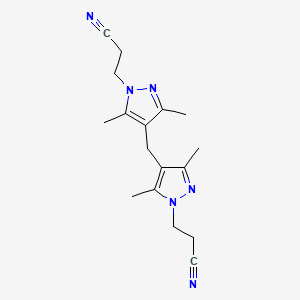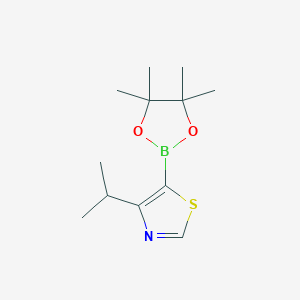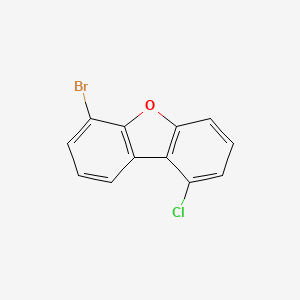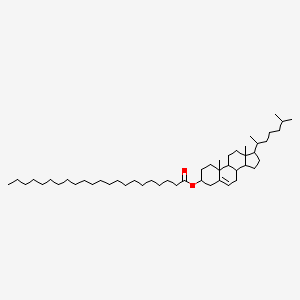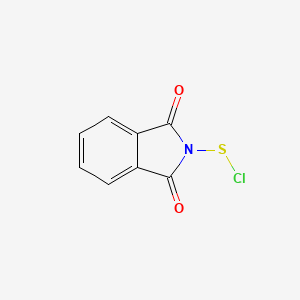
2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxoisoindolin-2-yl hypochlorothioite is a compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of the hypochlorothioite group adds unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxoisoindolin-2-yl hypochlorothioite typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of phthalic anhydride and amines in the presence of a catalyst such as SiO2-tpy-Nb, with IPA:H2O as the solvent at reflux conditions . The reaction conditions are optimized to achieve moderate to excellent yields.
Industrial Production Methods
Industrial production methods for 1,3-dioxoisoindolin-2-yl hypochlorothioite often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl hypochlorothioite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isoindoline derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl hypochlorothioite has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dioxoisoindolin-2-yl hypochlorothioite involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl hypochlorothioite can be compared with other similar compounds, such as:
Phthalimide: A widely studied isoindoline derivative with applications in pharmaceuticals and agrochemicals.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
N-Substituted imides: These compounds have diverse biological activities and are used in medicinal chemistry.
The uniqueness of 1,3-dioxoisoindolin-2-yl hypochlorothioite lies in its hypochlorothioite group, which imparts distinct chemical reactivity and biological activity compared to other isoindoline derivatives .
Properties
CAS No. |
54974-07-1 |
|---|---|
Molecular Formula |
C8H4ClNO2S |
Molecular Weight |
213.64 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) thiohypochlorite |
InChI |
InChI=1S/C8H4ClNO2S/c9-13-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H |
InChI Key |
AQKMFIZDSMHXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide]](/img/structure/B12826388.png)
![2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12826399.png)
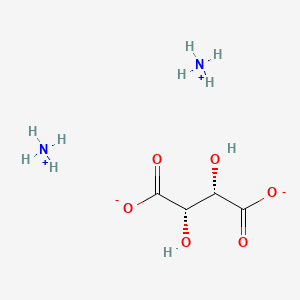
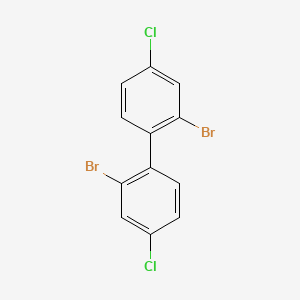
![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
